
5-Bromo-2-chloro-4-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-4-fluoropyridine is a chemical compound with the CAS Number: 1211580-49-2 . It has a molecular weight of 210.43 and its IUPAC name is 5-bromo-2-chloro-4-fluoropyridine . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-4-fluoropyridine is 1S/C5H2BrClFN/c6-3-2-9-5(7)1-4(3)8/h1-2H . This indicates that the compound consists of a pyridine ring with bromine, chlorine, and fluorine substituents.Physical And Chemical Properties Analysis
5-Bromo-2-chloro-4-fluoropyridine is a solid at room temperature . It has a molecular weight of 210.43 . The compound should be stored in a refrigerator .科学的研究の応用
Organic Synthesis
“5-Bromo-2-chloro-4-fluoropyridine” is a useful intermediate for pharmaceutical and organic synthesis . It plays a crucial role in the formation of complex organic compounds.
Preparation of Amino-2-chloropyridine
This compound may be used in the preparation of Amino-2-chloropyridine via a palladium-catalyzed amination . This reaction is significant in the field of medicinal chemistry where Amino-2-chloropyridine is used as a building block in the synthesis of various pharmaceutical drugs.
Halogen-Exchange Reaction
“5-Bromo-2-chloro-4-fluoropyridine” can undergo a halogen-exchange reaction using anhydrous potassium fluoride to produce 5-Bromo-2-fluoropyridine . This reaction is important in the field of synthetic chemistry.
Suzuki Coupling Reaction
This compound can be used in the Suzuki coupling reaction with 2,5-dimethoxyphenylboronic acid to produce 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine . The Suzuki coupling is a powerful tool in organic synthesis for creating carbon-carbon bonds.
Synthesis of Herbicides and Insecticides
Fluorinated pyridines, such as “5-Bromo-2-chloro-4-fluoropyridine”, have been used as starting materials for the synthesis of some herbicides and insecticides . The presence of fluorine often improves the biological activity of these compounds.
Palladium-Catalyzed Homo-Coupling Reaction
“5-Bromo-2-chloro-4-fluoropyridine” can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . Biaryls are a class of compounds which have a wide range of applications in pharmaceuticals and organic materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H320, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用機序
Target of Action
5-Bromo-2-chloro-4-fluoropyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . These targets play crucial roles in various biological processes, including neuropeptide signaling, viral replication, and immune response.
Mode of Action
The compound interacts with its targets through various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These interactions result in changes to the targets, which can affect their function and downstream effects.
Biochemical Pathways
The compound affects various biochemical pathways. For example, it can participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is crucial in the synthesis of various organic compounds. Additionally, the compound can participate in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Pharmacokinetics
The presence of fluorine in the compound may contribute to its bioavailability, as fluorine-containing substituents are commonly incorporated into pharmaceuticals and have been associated with improved physical, biological, and environmental properties .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets. For instance, when used as a scaffold for Neuropeptide Y Receptor Y5 Inhibitors, it can affect neuropeptide signaling. When used in SARS-CoV-2 Major Protease Inhibitors, it can inhibit viral replication. And when used in Indoleamine-2,3-Dioxygenase-1 Inhibitors, it can modulate immune response .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity can be affected by temperature, as seen in the fluorination of pyridine by complex AlF 3 and CuF 2 at 450–500 °C . Additionally, the compound’s efficacy can be influenced by the presence of other substances, such as palladium catalysts in the homo-coupling reaction .
特性
IUPAC Name |
5-bromo-2-chloro-4-fluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-2-9-5(7)1-4(3)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOUCYWEAFGESV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B566965.png)
![4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B566966.png)



![Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate](/img/structure/B566972.png)